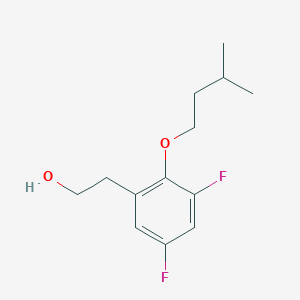

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

CAS No.:

Cat. No.: VC13551194

Molecular Formula: C13H18F2O2

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18F2O2 |

|---|---|

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | 2-[3,5-difluoro-2-(3-methylbutoxy)phenyl]ethanol |

| Standard InChI | InChI=1S/C13H18F2O2/c1-9(2)4-6-17-13-10(3-5-16)7-11(14)8-12(13)15/h7-9,16H,3-6H2,1-2H3 |

| Standard InChI Key | LWGPPFWNSJWROM-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=C(C=C(C=C1F)F)CCO |

| Canonical SMILES | CC(C)CCOC1=C(C=C(C=C1F)F)CCO |

Introduction

Structural and Chemical Characteristics

Synthesis and Production Pathways

Biotechnological Approaches

A patented method for synthesizing 2-phenylethanol via microbial fermentation of L-phenylalanine and ethanol offers a potential blueprint for producing fluorinated derivatives. In this process, Saccharomyces cerevisiae oxidizes ethanol to acetyl-CoA, which enters the Ehrlich pathway to convert L-phenylalanine into 2-phenylethanol. Adapting this method for 3,5-difluoro-2-iso-pentoxyphenethyl alcohol would require:

-

Fluorinated Substrates: Introducing fluorinated phenylalanine analogs or post-synthetic fluorination.

-

Etherification: Incorporating the iso-pentoxy group via alkylation or enzymatic O-methylation.

Chemical Synthesis

A hypothetical multi-step synthesis could involve:

-

Friedel-Crafts Alkylation: Introducing the iso-pentoxy group to a fluorobenzene derivative.

-

Electrophilic Fluorination: Using Selectfluor or DAST to add fluorine atoms at the 3- and 5-positions.

-

Reductive Amination or Grignard Reaction: Attaching the hydroxethyl side chain.

Future Research Directions

-

Synthetic Optimization: Developing catalytic fluorination methods to improve yield and purity.

-

Toxicokinetic Studies: Assessing absorption, distribution, and excretion in model organisms.

-

Application Trials: Screening for antimicrobial, anticancer, or neuroprotective activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume